Technical Guide: 2-Bromo-5-(difluoromethoxy)benzotrifluoride
Technical Guide: 2-Bromo-5-(difluoromethoxy)benzotrifluoride
The following technical guide details the properties, synthesis, and application of 2-Bromo-5-(difluoromethoxy)benzotrifluoride , a high-value organofluorine building block used in advanced medicinal chemistry.
CAS Number: 1805524-34-8 Synonym: 1-Bromo-4-(difluoromethoxy)-2-(trifluoromethyl)benzene[1][2]
Part 1: Identity & Characterization (The Passport)[1]
This compound represents a strategic "warhead" for Medicinal Chemists.[1] It combines an electrophilic handle (aryl bromide) with two distinct fluorinated motifs: a lipophilic, electron-withdrawing trifluoromethyl group (-CF₃) and a hydrogen-bond donor/acceptor modulator, the difluoromethoxy group (-OCF₂H).[1]
Chemical Specifications
| Property | Data |
| CAS Number | 1805524-34-8 |
| Molecular Formula | C₈H₄BrF₅O |
| Molecular Weight | 291.02 g/mol |
| Exact Mass | 289.9264 |
| Appearance | Colorless to light yellow liquid |
| Storage | Sealed, Dry, 2–8°C (Refrigerate) |
| Solubility | Soluble in DCM, THF, DMSO; immiscible with water |
| Predicted Density | ~1.70 g/cm³ |
Structural Significance[1]
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Position 1 (-CF₃): Provides metabolic blocking and increases lipophilicity (
).[1] The strong electron-withdrawing nature deactivates the ring, making the bromine more susceptible to oxidative addition by Palladium(0).[1] -
Position 2 (-Br): The reactive site for cross-coupling.[1] Its ortho position relative to the bulky -CF₃ group introduces steric constraints that can influence catalyst ligand selection (favoring smaller phosphines or N-heterocyclic carbenes).[1]
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Position 5 (-OCF₂H): A bioisostere of the methoxy group (-OCH₃).[1] The -OCF₂H group acts as a lipophilic hydrogen bond donor (via the C-H bond) and is metabolically more stable than a methoxy group, resisting O-dealkylation by cytochrome P450 enzymes.[1]
Part 2: Synthetic Utility & Reactivity[1][3]
The primary utility of CAS 1805524-34-8 is as an electrophile in transition-metal-catalyzed cross-coupling reactions.[1]
Core Reactivity Profile
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Suzuki-Miyaura Coupling: Highly efficient coupling with aryl/heteroaryl boronic acids.[1] The electron-deficient nature of the ring facilitates the transmetallation step.[1]
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Buchwald-Hartwig Amination: Enables the introduction of amine functionality, critical for kinase inhibitor scaffolds.[1]
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Lithium-Halogen Exchange: Treatment with i-PrMgCl or n-BuLi generates the corresponding aryl lithium/magnesium species, allowing for nucleophilic attack on carbonyls (though the -CF₃ group requires low temperatures, typically <-78°C, to prevent elimination/benzyne formation).[1]
Visualization: Reactivity Landscape
Figure 1: Primary reaction pathways for CAS 1805524-34-8 in medicinal chemistry workflows.
Part 3: Synthesis Pathways
While commercial sources exist, in-house synthesis may be required for scale-up.[1] The most reliable route involves the difluoromethylation of the corresponding phenol precursor.[1]
Recommended Route: Difluoromethylation of Phenol
Precursor: 4-Bromo-3-(trifluoromethyl)phenol (CAS 169197-63-3)[1]
Mechanism: The phenolic oxygen attacks a difluorocarbene source (generated in situ) or undergoes nucleophilic substitution with a difluoromethylating agent.[1]
Step-by-Step Protocol (Standardized):
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Reagents:
-
Procedure:
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Setup: Charge a round-bottom flask with the phenol, K₂CO₃, and DMF under N₂ atmosphere.
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Addition: Add Sodium chlorodifluoroacetate (1.5–2.0 equiv).
-
Heating: Heat the mixture to 90–100°C. Note: This temperature is required to decarboxylate the reagent and generate the reactive :CF₂ carbene species.[1]
-
Quench: Monitor by TLC/LCMS. Upon completion, cool to RT and pour into ice water.
-
Extraction: Extract with Ethyl Acetate (3x).[1] Wash organics with brine to remove DMF.[1]
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).[1]
-
-
Critical Control Point:
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Moisture Control: While water is sometimes used in the solvent mix, strictly anhydrous conditions are preferred if using phosphonate reagents to prevent premature hydrolysis.[1]
-
Part 4: Applications in Drug Discovery[1]
This molecule is specifically designed to address Metabolic Stability and Permeability issues.[1]
Case Study: LogP and Metabolic Blocking
In a theoretical SAR campaign for a CNS-active drug:
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Baseline: A 4-methoxy-phenyl analog shows rapid clearance (t½ < 30 min) due to O-demethylation.[1]
-
Modification: Replacing the methoxy group with the difluoromethoxy group (using CAS 1805524-34-8) blocks this metabolic soft spot.[1]
-
Result:
Part 5: Handling & Safety[1]
Hazard Classification (GHS):
Safety Protocol:
-
Ventilation: Always handle in a functioning fume hood.[1] The volatility of fluorinated aromatics can be deceptive.[1]
-
PPE: Nitrile gloves, safety glasses, and lab coat are mandatory.[1]
-
Spill Management: Absorb with inert material (vermiculite).[1] Do not flush into drains; fluorinated compounds are persistent in the environment.[1]
-
Incompatibility: Avoid strong oxidizing agents and active metals (Li, Na, Mg) unless under controlled reaction conditions.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 520983, 2-Bromo-5-fluorobenzotrifluoride (Analog Reference).[1] Retrieved from [Link][1]
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Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry.[1] (Contextual grounding for OCF2H utility).
